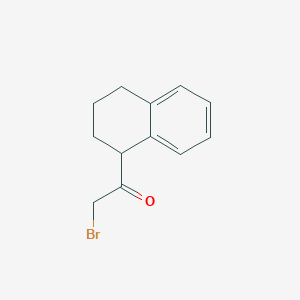

2-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one

Description

2-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one (CAS: 5896-66-2) is a brominated ketone derivative featuring a tetrahydronaphthalene (tetralin) backbone. Its molecular formula is C₁₂H₁₃BrO, with a molecular weight of 253.135 g/mol . The compound is structurally characterized by a bromoacetyl group attached to the 1-position of the partially hydrogenated naphthalene ring. This structure renders it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science.

Properties

IUPAC Name |

2-bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,11H,3,5,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIBRNUNIXDCCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1522497-40-0 | |

| Record name | 2-bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one can be achieved through several methods. One common approach involves the bromination of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of 2-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic Substitution: Formation of substituted ethanones.

Reduction: Formation of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanol.

Oxidation: Formation of 1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanoic acid.

Scientific Research Applications

The physical properties of 2-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one are still under investigation in various studies. However, its molecular structure suggests potential stability and reactivity in organic synthesis.

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of brominated compounds in anticancer therapy. For instance, derivatives of tetrahydronaphthalene have shown activity against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's structure allows for modifications that can enhance its bioactivity.

Retinoic Acid Receptor Modulation

Research indicates that compounds similar to 2-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one can act as selective modulators of retinoic acid receptors (RARs). These receptors play a crucial role in cellular differentiation and proliferation. A study demonstrated that certain derivatives exhibit selective antagonistic properties towards RARα and RARγ, which could be leveraged for therapeutic purposes in conditions like cancer or skin disorders .

Organic Synthesis

Synthetic Intermediates

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine atom can be utilized in substitution reactions to introduce various functional groups, facilitating the construction of diverse chemical architectures.

One-Pot Synthesis Strategies

Innovative synthetic methodologies have been developed that utilize this compound in one-pot reactions to streamline the production of multi-functionalized products. Such strategies minimize waste and enhance efficiency in chemical manufacturing processes .

Material Science

Polymer Chemistry

The incorporation of brominated compounds into polymer matrices has been investigated for enhancing material properties such as thermal stability and flame retardancy. The unique structure of 2-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one makes it a candidate for developing advanced materials with tailored characteristics.

Case Study 1: Anticancer Activity

A study assessed the cytotoxic effects of various brominated tetrahydronaphthalene derivatives on human cancer cell lines. Results indicated that specific modifications to the compound's structure significantly enhanced its efficacy against breast cancer cells, suggesting a promising avenue for drug development.

Case Study 2: RAR Modulation

In a pharmacological study focused on retinoic acid receptors, derivatives including 2-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one were evaluated for their ability to modulate receptor activity. The findings revealed that certain analogs acted as potent antagonists at low concentrations, providing insights into their potential therapeutic applications in skin and developmental disorders.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one involves its interaction with biological targets through its bromine and carbonyl functional groups. The bromine atom can participate in halogen bonding, while the carbonyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Differences:

Reactivity :

- Steric Effects : Bulky tetralin/tetramethyl groups slow nucleophilic substitutions compared to phenyl derivatives .

- Electronic Effects : Electron-donating alkyl groups (e.g., tetramethyl) may stabilize carbocation intermediates in SN1 reactions.

Physicochemical Properties :

- Lipophilicity : Tetramethyl and ethyl-substituted derivatives (e.g., C₁₈H₂₅BrO) exhibit higher logP values (~5.5), enhancing membrane permeability .

Synthetic Utility :

Biological Activity

2-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one is an organic compound classified as a brominated ketone. Its unique structure combines a bromine atom with an ethanone group and a tetrahydronaphthalene moiety, which contributes to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| IUPAC Name | 2-bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanone |

| Molecular Formula | C₁₂H₁₃BrO |

| Molecular Weight | 225.082 g/mol |

| CAS Number | 1056246-70-8 |

The biological activity of 2-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one is primarily attributed to its ability to interact with various biological targets through its bromine and carbonyl functional groups.

Key Interactions

- Halogen Bonding : The bromine atom can participate in halogen bonding interactions with biological macromolecules such as proteins and nucleic acids.

- Hydrogen Bonding : The carbonyl group can form hydrogen bonds or coordinate with metal ions, modulating enzyme activity or receptor binding.

These interactions are crucial for the compound's potential as a pharmacophore in drug development.

Antimicrobial Activity

Research indicates that compounds similar to 2-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one exhibit significant antimicrobial properties. For instance:

- In vitro Studies : Compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like bromine enhances their antimicrobial potency by affecting membrane permeability and disrupting cellular processes .

Antitumor Activity

The compound has been investigated for its potential antitumor properties. In a study examining structurally related compounds:

- IC50 Values : Certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines such as HT29 (colorectal cancer) and Jurkat (T-cell leukemia). This suggests that modifications in the structure can lead to enhanced cytotoxicity .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes:

- Mechanistic Studies : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For example, it may affect enzymes linked to cancer metabolism or inflammation pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of brominated naphthalene derivatives demonstrated that 2-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL.

Case Study 2: Antitumor Potential

In research focusing on the structural activity relationship (SAR) of naphthalene derivatives:

- Cell Line Testing : The compound was tested against various cancer cell lines. The results indicated that modifications enhancing lipophilicity improved cellular uptake and cytotoxicity. The most potent analogs had IC50 values less than 10 µM against A431 (epidermoid carcinoma) cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.